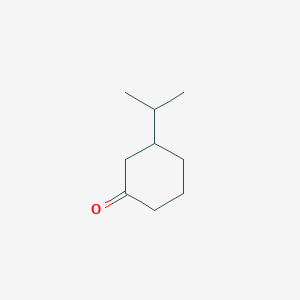

3-Isopropylcyclohexanone

描述

Significance of Cyclohexanone (B45756) Derivatives as Synthetic Precursors

Cyclohexanone and its derivatives are foundational scaffolds in organic synthesis, prized for their utility as versatile precursors to a vast array of organic compounds. atamanchemicals.comtandfonline.comresearchgate.net The six-carbon cyclic ketone structure provides a robust and conformationally well-defined template that can be readily functionalized. The presence of the ketone functional group and the adjacent highly active methylene (B1212753) groups allows for a wide range of chemical transformations. researchgate.net

Industrially, cyclohexanone itself is a critical intermediate, with the majority of its global production dedicated to the synthesis of precursors for Nylon 6 and Nylon 6,6, namely caprolactam and adipic acid. atamanchemicals.comatamankimya.com Beyond polymer production, the utility of cyclohexanone derivatives extends broadly across the chemical industry. They are instrumental in the synthesis of a plethora of commercially and biologically significant molecules, including:

Pharmaceuticals: The cyclohexanone ring is a common structural motif in many medicinal compounds.

Herbicides and Pesticides: Many agrochemicals are synthesized using cyclohexanone-based intermediates. atamanchemicals.comatamankimya.com

Dyes and Pigments: The reactivity of the cyclohexanone core allows for the construction of chromophoric systems. atamanchemicals.comatamankimya.com

Plasticizers and Rubber Chemicals: Derivatives are used to modify the properties of various polymers. atamanchemicals.com

The value of cyclohexanone derivatives, particularly diones, lies in their capacity to serve as starting materials for numerous biologically active molecules such as chromenones, xanthenones, and various heterocyclic compounds. tandfonline.comresearchgate.net This versatility stems from the reactivity of the di-carbonyl groups and the active methylene bridge, which facilitates a wide range of condensation and cyclization reactions. researchgate.net Consequently, the development of synthetic methods utilizing cyclohexanone scaffolds continues to be an active and important area of research. tandfonline.comresearchgate.net

Research Trajectories and Challenges for 3-Isopropylcyclohexanone

While the broader class of cyclohexanones is well-established, specific substituted derivatives like this compound present unique synthetic challenges and opportunities. Research efforts are largely concentrated on two key areas: developing reliable methods to access enantiomerically pure forms of the molecule and leveraging it as a strategic building block in the total synthesis of complex natural products and their analogues.

A primary challenge in the utilization of this compound is the difficulty in obtaining it in an enantiomerically pure form. researchgate.net The presence of a stereocenter at the 3-position means the molecule can exist as two non-superimposable mirror images (enantiomers). For applications in pharmaceuticals and other biologically active compounds, controlling this stereochemistry is often critical. However, chiral cyclohexanones with substituents at the 3- or 5-position are noted as being particularly difficult to construct stereoselectively. researchgate.net

Research has explored several avenues to address this limitation, primarily focusing on asymmetric synthesis and resolution techniques.

| Synthetic Approach | Description | Key Findings & Challenges |

| Catalytic Hydrogenation | Hydrogenation of 2-isopropylphenol (B134262) followed by oxidation of the resulting cyclohexanols provides a convenient route to racemic this compound. acs.org | This standard method produces a racemic mixture, requiring subsequent resolution steps to separate the enantiomers. |

| Dynamic Kinetic Resolution (DKR) | This technique involves the asymmetric hydrogenation of racemic α-substituted ketones. One enantiomer is selectively hydrogenated while the other is rapidly racemized, theoretically allowing for a 100% yield of a single diastereomeric alcohol product. sigmaaldrich.com | Early applications were limited to conformationally rigid substrates. Finding catalysts that efficiently hydrogenate one enantiomer while allowing rapid racemization of the other remains a challenge for flexible substrates. sigmaaldrich.com |

| Biocatalytic Oxidation | Baeyer-Villiger monooxygenases (BVMOs) can be used for the kinetic resolution of 3-alkyl-substituted cyclohexanones. The enzyme preferentially oxidizes one enantiomer to a lactone, leaving the other enantiomer unreacted. researchgate.net | The selectivity is complex; some enzymes may show high enantioselectivity but low regioselectivity, or vice-versa. Achieving both high enantiomeric excess and high conversion can be difficult. researchgate.net |

| Tiffeneau-Demjanov Ring Expansion | This method involves the homologation of a smaller ring. For instance, 2-isopropylcyclohexanone (B93567) can be converted to 3-isopropylcycloheptanone via a cyanohydrin intermediate. acs.org | While a powerful tool for ring expansion, this does not inherently solve the issue of enantioselectivity unless an enantiopure starting material is used. |

The ongoing development of more efficient and highly selective catalysts, both chemical and biological, is crucial for overcoming the hurdle of limited enantiopure access to this compound and related chiral building blocks. sigmaaldrich.comescholarship.orgnih.gov

Despite the synthetic challenges, this compound is a valuable precursor for the construction of more intricate molecules, particularly natural products containing the isopropyl-substituted cyclohexane (B81311) motif. researchgate.net Its role as a chiral building block is critical in syntheses where the stereochemistry of the final target must be precisely controlled.

A prime example of its application is in the synthesis of β-thujaplicin (hinokitiol), a naturally occurring tropolone (B20159) with significant antibacterial and antifungal properties. acs.org

| Synthetic Target | Role of this compound | Synthetic Steps |

| β-Thujaplicin (Hinokitiol) | Serves as a key intermediate for ring expansion to the required seven-membered ring system. acs.org | 1. Preparation: this compound is prepared from 2-isopropylphenol. acs.org2. Ring Expansion: It undergoes a Tiffeneau-Demjanov ring expansion to form 3-isopropylcycloheptanone. acs.org3. Conversion: The resulting cycloheptanone (B156872) is then converted through bromination and dehydrobromination steps to yield the final tropolone structure of β-thujaplicin. acs.org |

The ability to use this compound as a starting point highlights the importance of developing synthetic routes to such fundamental building blocks. Its successful incorporation into the total synthesis of complex molecules like β-thujaplicin underscores its strategic value and justifies the continued research efforts aimed at improving its accessibility in enantiopure form. researchgate.netacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFBXUKVORMWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336231 | |

| Record name | 3-isopropylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23396-36-3 | |

| Record name | 3-isopropylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropylcyclohexanone and Its Chiral Derivatives

Catalytic Approaches to Saturated Cyclohexanones

Catalytic methods offer powerful and atom-economical routes to 3-isopropylcyclohexanone and its derivatives. These approaches often rely on the use of chiral catalysts to induce asymmetry, leading to enantiomerically enriched products.

Asymmetric 1,4-Addition Reactions of Organometallic Reagents to Cyclohexenone

One of the most direct methods for synthesizing chiral this compound is the asymmetric 1,4-conjugate addition of an isopropyl group to cyclohexenone. pnas.orgscielo.br This reaction involves an organometallic reagent, typically an isopropyl Grignard reagent (i-PrMgX) or a diisopropylzinc (B128070) (i-Pr₂Zn), and a metal catalyst paired with a chiral ligand. pnas.orgsioc-journal.cn Copper-catalyzed systems are particularly prevalent. pnas.orgnih.gov

The key to achieving high enantioselectivity is the chiral ligand, which creates a chiral environment around the metal center. Ferrocenyl-based diphosphine ligands, such as JosiPhos and TaniaPhos, have shown excellent results in copper-catalyzed additions of Grignard reagents, yielding the desired product with high regioselectivity and enantiomeric excesses (ee) up to 96%. pnas.orgnih.gov The reaction is sensitive to conditions, with the choice of copper salt and solvent influencing both yield and stereocontrol. pnas.org While Grignard reagents are cost-effective, other organometallic reagents like organoboron compounds have also been used in palladium-catalyzed versions of this reaction. nih.govcaltech.edu

| Catalyst System | Organometallic Reagent | Substrate | Yield (%) | ee (%) | Ref |

| CuCl / (R,Sp)-JosiPhos | i-PrMgBr | Cyclohexenone | - | 54 | pnas.org |

| Pd(OCOCF₃)₂ / (S)-t-BuPyOx | Phenylboronic Acid | 3-Isopropylcyclohexenone | 76 | 91 | caltech.edu |

| CuBr·SMe₂ / TaniaPhos | i-PrMgBr | Cyclohexenone | - | low | pnas.org |

Organocatalytic Asymmetric Transfer Hydrogenation of 3-Isopropyl-2-cyclohexenone

Organocatalytic asymmetric transfer hydrogenation provides a metal-free alternative for the synthesis of chiral this compound. scielo.brtuwien.at This method reduces the carbon-carbon double bond of 3-isopropyl-2-cyclohexenone enantioselectively. The process typically employs a small organic molecule as the catalyst, such as a chiral secondary amine (e.g., an imidazolidinone derivative) or a chiral phosphoric acid, and a simple, inexpensive hydrogen donor like a Hantzsch ester. nih.govprinceton.edursc.org

The mechanism involves the formation of a chiral iminium ion intermediate between the enone substrate and the amine catalyst. nih.govresearchgate.net The hydride from the Hantzsch ester is then delivered to one face of the double bond, guided by the chiral catalyst, leading to the formation of the enantiomerically enriched saturated ketone. princeton.edu This strategy has been successfully applied to a variety of β,β-disubstituted cycloalkenones, including five-, six-, and seven-membered ring systems, with high yields and excellent enantioselectivities. nih.gov Novel approaches using ion-paired catalysts, combining natural L-amino acids with atropisomeric phosphoric acids, have also been developed to enhance efficiency and reduce costs. tuwien.at

| Catalyst | Hydrogen Source | Substrate | Yield (%) | ee (%) | Ref |

| Imidazolidinone | t-Bu Hantzsch Ester | 3-Methylcyclohexenone | 81 | 89 | nih.gov |

| Chiral Phosphoric Acid | Hantzsch Ester | Various Ketimines | up to 99 | up to 99 | nih.govthieme-connect.com |

| Jacobsen-type Thiourea (B124793) | Hantzsch Ester | Nitroolefins | high | up to 98 | organic-chemistry.org |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis to produce chiral compounds. For this compound, such a protocol might involve a chemical synthesis to create a precursor molecule, followed by a highly selective enzymatic step to introduce chirality. scielo.br For instance, engineered enzymes like cytochrome P450 monooxygenases and alcohol dehydrogenases (ADHs) have been utilized in the synthesis of complex molecules starting from precursors like 3-isopropylcyclohexenone. mdpi.com

In one example, an engineered P450 enzyme enabled a late-stage C-H oxidation, a transformation that is challenging to achieve with traditional chemical methods. mdpi.com Another common chemoenzymatic approach is the reduction of a ketone or an enone using a biocatalyst. While specific examples for this compound are part of larger synthetic routes, the principle is well-established. For example, ADHs have been used for the highly stereoselective reduction of related 4-alkylcyclohexanones to produce the corresponding chiral cyclohexanols. polimi.itmdpi.com This highlights the potential for using enzymes like ADHs, ketoreductases, or "ene-reductases" to perform stereoselective reductions on precursors to chiral this compound.

Dynamic Kinetic Resolution (DKR) in the Hydrogenation of Racemic α-Isopropylcyclohexanone

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% yield limitation of classical kinetic resolutions. This has been notably applied to the hydrogenation of racemic α-substituted ketones like 2-isopropylcyclohexanone (B93567). sigmaaldrich.com

In this process, the hydrogenation of the racemic ketone is performed in the presence of a chiral catalyst and under conditions that allow for the rapid racemization of the ketone substrate (i.e., the interconversion of its two enantiomers). sigmaaldrich.compnas.org The catalyst then hydrogenates one enantiomer much faster than the other. As the faster-reacting enantiomer is consumed, the remaining substrate continuously racemizes, feeding the reactive enantiomer into the catalytic cycle until, theoretically, all of the starting material is converted into a single stereoisomer of the product alcohol. thieme-connect.com

The seminal work in this area was performed using chiral ruthenium catalysts, such as those developed by Noyori and coworkers, which typically consist of a ruthenium center, a diphosphine ligand (e.g., BINAP), and a chiral diamine ligand. sigmaaldrich.compnas.org For racemic 2-isopropylcyclohexanone, hydrogenation with a catalyst system like RuCl₂(BINAP)(DPEN) in the presence of a base like potassium hydroxide (B78521) can yield the corresponding cis-2-isopropylcyclohexanol with excellent diastereoselectivity and enantioselectivity. pnas.orgrsc.org

| Catalyst System | Substrate | Product | de (%) | ee (%) | Ref |

| (R)-BINAP-Ru / (S,S)-DPEN / KOH | Racemic 2-isopropylcyclohexanone | (1S,2S)-2-Isopropylcyclohexanol | >99.6 (cis) | 93 | pnas.org |

| RuCl₂((S)-Binap)((R)-DMAPEN) | Racemic α-aryl heterocycloalkyl ketones | Corresponding alcohols | >99:1 | 94-99 | thieme-connect.com |

| RuCl₂[SDPs][diamine] | Racemic α-arylcyclohexanones | cis-β-Arylcyclohexanols | >99:1 | up to 99.3 | researchgate.net |

Semisynthetic Routes from Natural Product Precursors

Nature provides a rich source of chiral molecules that can serve as starting materials for the synthesis of more complex targets. Monoterpenes, with their defined stereochemistry, are particularly valuable precursors.

Transformations from Monoterpenes (e.g., (S)-(-)-Perillaldehyde, β-Pinene)

(S)-(-)-Perillaldehyde has been utilized as a chiral starting material for the enantioselective synthesis of cyclohexanone (B45756) derivatives. scielo.brscielo.br A multi-step sequence can transform (S)-(-)-perillaldehyde into (S)-(-)-3-isopropenylcyclohexanone. scielo.brresearchgate.net This process involves steps such as reaction with methyllithium (B1224462) followed by a Swern oxidation. scielo.br The resulting 3-isopropenylcyclohexanone (B15486952) can then be subjected to hydrogenation to saturate the isopropenyl double bond, yielding the target (S)-3-isopropylcyclohexanone.

β-Pinene is another abundant and inexpensive monoterpene feedstock. rsc.org It is a common precursor for the synthesis of 4-isopropylcyclohexanone. rsc.orgresearchgate.net The typical route involves the ozonolysis of β-pinene to produce (+)-nopinone. rsc.orgiiserpune.ac.in The strained cyclobutane (B1203170) ring of nopinone (B1589484) can then be cleaved under Lewis acid-promoted isomerization to yield cryptone (4-isopropenyl-cyclohex-2-enone). rsc.org Subsequent hydrogenation of cryptone, for example using Wilkinson's catalyst (RhCl(PPh₃)₃), can reduce both double bonds to afford 4-isopropylcyclohexanone. wikipedia.orgbyjus.comresearchgate.net While this specific, well-documented route leads to the 4-substituted isomer, it exemplifies the general strategy of using natural terpenes to construct the core isopropylcyclohexanone scaffold. researchgate.net

Derivations from Substituted Cyclohexenone Precursors

The synthesis of this compound can be achieved starting from substituted cyclohexenone precursors. One common approach involves the 1,4-addition (or conjugate addition) of an isopropyl group to a cyclohexenone ring. Organocuprates are frequently employed for this purpose. For instance, the reaction of 2-cyclohexenone with lithium diisopropylcuprate, followed by quenching of the resulting enolate, yields this compound. This method is advantageous due to its high efficiency and selectivity in forming the C-C bond at the 3-position.

Furthermore, enantiomerically pure forms of substituted cyclohexenones can serve as precursors for the synthesis of chiral this compound derivatives. For example, (R)-cryptone can be converted to (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, a related chiral structure, through treatment with methyllithium. researchgate.net Hydrogenation of such unsaturated ketones, often using catalysts like Wilkinson's catalyst, can lead to the desired saturated cyclohexanone derivative. researchgate.net The use of chiral bicyclic lactams as homoenolate equivalents also provides a pathway to enantiomerically enriched 2,5-disubstituted-2-cyclohexenones, which can be further elaborated to 3,5-disubstituted cyclohexanone systems. researchgate.net

Novel Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have introduced novel strategies for the preparation of this compound derivatives, offering greater control over stereochemistry and enabling the synthesis of complex molecular architectures.

Palladium-catalyzed allylation of cyclohexanone derivatives has emerged as a powerful tool for introducing allyl groups with high stereoselectivity. arkat-usa.org This reaction typically involves the treatment of a cyclohexanone derivative with an allyl acetate (B1210297) in the presence of a palladium catalyst, such as a combination of Pd(dba)₂ and triphenylphosphine. arkat-usa.org The stereochemical outcome is governed by stereoelectronic effects, with the incoming allyl group preferentially adding to the axial position to form a chair-like transition state. arkat-usa.org The choice of base is crucial and can depend on the specific substrate; potassium carbonate has proven effective for formyl-substituted cyclohexanones, while potassium t-butoxide is more suitable for ester and sulfone derivatives. arkat-usa.org This methodology allows for the synthesis of complex derivatives, such as (2R,3S,6S)-2-Hydroxymethyl-3-methyl-2-(3'-propenyl)-6-isopropyl cyclohexanone, by controlling the reaction conditions. arkat-usa.org

Stereocontrolled cyclopropane (B1198618) annulation represents a sophisticated strategy for modifying cyclohexanone scaffolds. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) (or diethylzinc (B1219324) and diiodomethane), is a classic method for cyclopropanation. nih.gov The stereochemistry of this reaction can often be directed by the presence of a nearby hydroxyl group, leading to the formation of the cyclopropane ring on the same face as the directing group. unl.pt

More recent developments involve the use of sulfonium (B1226848) ylides. For instance, dimethylsulfoxonium methylide (DMSM) can react with α,β-unsaturated ketones, derived from cyclohexanones, to yield cyclopropyl (B3062369) ketones. acs.org The stereochemistry of the addition of the methylene (B1212753) group to the cyclohexanone carbonyl can vary depending on the ylide used; oxosulfonium ylides tend to result in equatorial addition, while sulfonium ylides often favor axial addition. acs.orgacs.org These methylenation procedures provide a pathway to bicyclic systems where a cyclopropane ring is fused to the cyclohexanone core, offering a route to structurally diverse and complex molecules.

Stereochemical Control and Chirality in 3 Isopropylcyclohexanone Synthesis

Enantioselective Synthesis Strategies and Challenges

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 3-isopropylcyclohexanone, this involves creating a stereocenter at the C3 position with a defined configuration (either R or S). This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

A primary strategy for synthesizing chiral this compound involves the use of enantiopure cyclohexenone or cyclohexanone (B45756) derivatives as starting materials or key intermediates. These chiral building blocks can be prepared through various asymmetric methods.

One powerful technique is the asymmetric conjugate addition (also known as the Michael addition) to α,β-unsaturated ketones like cyclohexenone. In this approach, an isopropyl nucleophile is added to the cyclohexenone ring in the presence of a chiral catalyst. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a highly effective method. For instance, chiral primary amines can activate cyclic enones through the formation of dienamine intermediates, which then react with nitroalkenes or other electrophiles with high diastereo- and enantioselectivity. nih.gov Similarly, copper(I)-catalyzed enantioselective 1,4-additions of organoaluminum reagents to cyclohexenone derivatives have been shown to produce 3-substituted cyclohexanones with high enantiomeric excess (ee). thieme-connect.com

Another approach is the desymmetrization of prochiral substrates. For example, ene-reductases can be used for the asymmetric hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee). nih.govacs.org These chiral enones can then be further functionalized to introduce the isopropyl group at the desired position.

Furthermore, organocatalytic desymmetrization of symmetric cyclohexanone derivatives through asymmetric aldol (B89426) reactions has been employed in the synthesis of complex molecules, demonstrating the utility of creating chiral cyclohexanone scaffolds. rsc.org The development of new chiral diamine catalysts has also enabled the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated chiral counterparts, providing another route to valuable intermediates. brandeis.edu

The table below summarizes some representative enantioselective methods for generating chiral cyclohexanone intermediates.

| Method | Substrate Type | Catalyst/Reagent | Key Feature | Achieved Selectivity |

| Asymmetric Conjugate Addition | Cyclohexenones | Chiral Primary Amines (Organocatalyst) | Dienamine catalysis for γ-site selectivity | High diastereo- and enantioselectivity nih.gov |

| Asymmetric Conjugate Addition | Cyclohexenones | Copper(I) with Chiral Ligands | Addition of organoaluminum reagents | Good yields, up to 98% ee thieme-connect.com |

| Enzymatic Desymmetrization | 2,5-Cyclohexadienones | Ene-reductases (OPR3, YqjM) | Asymmetric hydrogenation | Up to >99% ee nih.govacs.org |

| Asymmetric Isomerization | Cyclohex-3-en-1-ones | Chiral Diamine Catalyst | Iminium-base catalysis | High enantioselectivity brandeis.edu |

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters. In the context of this compound, this becomes relevant if the cyclohexane (B81311) ring already contains a stereocenter. The existing chiral center can direct the introduction of the isopropyl group to a specific face of the ring, leading to the preferential formation of one diastereomer over another.

A common strategy is the conjugate addition to a chiral Michael acceptor . If the starting cyclohexenone already possesses a chiral auxiliary or a substituent that creates a chiral environment, the incoming isopropyl group will add in a way that minimizes steric hindrance, leading to a diastereoselective outcome. beilstein-journals.org

Cascade reactions, such as inter- and intramolecular double Michael additions, can generate highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions often proceed through a series of steps where the stereochemical outcome of each step is influenced by the stereocenters formed in the previous one. For instance, the reaction of curcumins with arylidenemalonates can lead to functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, organocatalyzed Michael-aldol domino reactions can produce polyfunctional cyclohexanones with five contiguous stereocenters in high diastereopurity. nih.gov

The stereoselectivity in these reactions is governed by the formation of the most stable transition state, where steric and electronic interactions are minimized. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio (dr) of the product.

Conformational Analysis and Stereoisomerism

The three-dimensional shape of the this compound molecule is not static. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of the isopropyl substituent at the C3 position and the carbonyl group at C1 significantly influences the conformational equilibrium.

The chair conformation of a substituted cyclohexane can exist in two forms that rapidly interconvert via a "ring-flip." A substituent can be in either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring).

For monosubstituted cyclohexanes, the substituent generally prefers the more sterically favorable equatorial position to avoid 1,3-diaxial interactions—steric repulsion between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgwikipedia.org The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position.

Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the relative energies of different conformers and predict the most stable geometry. researchgate.net For this compound, there are two primary chair conformers: one with the isopropyl group in the equatorial position and one with it in the axial position. Due to the significant steric bulk of the isopropyl group, the equilibrium heavily favors the conformer where it is in the equatorial position.

The table below shows the A-values for various substituents on a cyclohexane ring, illustrating the strong preference of bulky groups like isopropyl for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 libretexts.org |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Data represents the energy cost of placing the substituent in the axial position.

These values indicate that the conformer with an axial isopropyl group is approximately 2.2 kcal/mol higher in energy than the equatorial conformer, meaning the equatorial conformer is significantly more populated at equilibrium.

The conformation of the this compound ring is a balance of several factors.

Steric Factors : The primary steric influence is the 1,3-diaxial interaction. When the isopropyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C1 and C5 positions. This destabilizes the axial conformer. The preference for the equatorial position is a classic example of steric hindrance dictating conformational equilibrium. libretexts.orglibretexts.org

Electronic Factors : The carbonyl group (C=O) at the C1 position also influences the ring's geometry. The sp² hybridization of the carbonyl carbon and the sp³ hybridization of the adjacent C2 and C6 carbons cause a slight flattening of the ring in that region. Electronic effects, such as hyperconjugation, can also play a role in stabilizing certain conformations, although in the case of a bulky alkyl group like isopropyl, steric effects are generally dominant. researchgate.netresearchgate.net The interplay between the steric demands of the substituent and the electronic nature of the carbonyl group determines the precise geometry and energy of the most stable conformer.

Dynamic Processes in Chiral Catalysis for Stereocontrol

Achieving high enantioselectivity in a reaction often requires overcoming the challenge of a racemic or rapidly equilibrating starting material. Dynamic kinetic resolution (DKR) is a powerful strategy that addresses this issue.

In a standard kinetic resolution, a chiral catalyst reacts faster with one enantiomer of a racemic mixture than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. However, the maximum theoretical yield for the desired product is only 50%.

Dynamic kinetic resolution (DKR) combines this kinetic resolution with an in-situ racemization (rapid equilibration) of the starting material. wikipedia.orgnih.gov This means that as the faster-reacting enantiomer is consumed by the chiral catalyst, the slower-reacting enantiomer continuously converts back into the faster-reacting one. This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. frontiersin.orgnih.gov

For the synthesis of this compound, a DKR process could involve a racemic mixture of a suitable precursor that can be racemized under the reaction conditions. For example, a ketone with an acidic α-proton can be racemized by a base. A chiral catalyst, such as a ketoreductase enzyme or a chiral metal complex, then selectively reduces one enantiomer to the corresponding alcohol. nih.govfrontiersin.orgprinceton.edu This approach can convert a racemic ketone into a single stereoisomer of the corresponding isopropylcyclohexanol, which can then be oxidized to this compound if desired, while retaining the stereocenter. The success of DKR relies on the racemization rate being faster than or comparable to the rate of the catalytic reaction. wikipedia.org

Chemical Transformations and Mechanistic Investigations of 3 Isopropylcyclohexanone

Oxidation Reactions and Product Derivatization

Oxidation reactions of 3-isopropylcyclohexanone provide access to a range of valuable derivatives, including lactones and hydroxylated compounds. These transformations are crucial for both synthetic chemistry and for understanding enzymatic processes that can functionalize saturated carbocyclic frameworks.

Baeyer-Villiger Oxidation to Lactones (e.g., 4-Isopropylcaprolactone)

The Baeyer-Villiger (BV) oxidation is a prominent reaction of cyclic ketones, converting them into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. In the case of this compound, this oxidation can theoretically yield two different regioisomeric lactones: 4-isopropyl-oxepan-2-one (also known as 4-isopropylcaprolactone) and 6-isopropyl-oxepan-2-one. The control of regioselectivity in the BV oxidation of 3-substituted cyclohexanones is a significant challenge. uci.edu The outcome is dependent on the migratory aptitude of the two alpha-carbon atoms.

This transformation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org Greener and more sustainable methods have also been developed, utilizing enzyme-mediated perhydrolysis with reagents like urea-hydrogen peroxide in organic solvents to generate the active peroxy acid in situ. mdpi.com The yields of such reactions can vary based on the nature of the substituent on the cyclohexanone (B45756) ring. mdpi.com

| Substituent (R) | Major Lactone Isomer | Minor Lactone Isomer | Typical Reagents | Reference |

|---|---|---|---|---|

| Methyl | 4-Methylcaprolactone | 6-Methylcaprolactone | H2O2, Lipase | acs.org |

| n-Butyl | 4-n-Butylcaprolactone | 6-n-Butylcaprolactone | m-CPBA, Sc(III) catalyst | uci.edu |

| Benzyl | 4-Benzylcaprolactone | 6-Benzylcaprolactone | m-CPBA, Sc(III) catalyst | uci.edu |

Mechanistic Studies of Baeyer-Villiger Oxidation on Substituted Cyclohexanones

The mechanism of the Baeyer-Villiger oxidation begins with the nucleophilic attack of a peroxy acid on the protonated carbonyl carbon of the ketone. This step forms a tetrahedral intermediate, often referred to as the Criegee intermediate. masterorganicchemistry.comalfa-chemistry.com The subsequent step is a concerted rearrangement where one of the adjacent carbon centers migrates from the carbonyl carbon to the neighboring oxygen atom, leading to the expulsion of a carboxylate ion. masterorganicchemistry.com

A crucial aspect of this mechanism is the migratory aptitude of the substituent groups. For ketones, the general order of migration preference is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. audreyli.com The migration occurs with retention of stereochemistry at the migrating center. researchgate.net In the case of 3-substituted cyclohexanones, the two alpha-carbons are both secondary, making the regioselectivity less predictable and highly sensitive to steric and electronic factors, as well as the specific catalyst and reaction conditions employed. uci.edu The development of chiral catalysts, for instance using N,N'-dioxide/Sc(III) complexes, has been explored to control both the regio- and stereoselectivity of this transformation. uci.edu

Biocatalytic Approaches via Baeyer-Villiger Monooxygenases

Biocatalysis offers an environmentally benign alternative to chemical BV oxidations. Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that can catalyze the oxidation of ketones to lactones with high levels of chemo-, regio-, and enantioselectivity. researchgate.net These enzymes utilize molecular oxygen and a cofactor, typically NADPH, to perform the oxygen insertion. masterorganicchemistry.comresearchgate.net

The catalytic cycle of a BVMO involves the formation of a reactive 4a-hydroperoxyflavin intermediate. nih.gov This enzymatic peroxide acts as a nucleophile, attacking the ketone substrate to form a peroxide adduct, which then undergoes a rearrangement analogous to the chemical Criegee intermediate to yield the lactone and a 4a-hydroxyflavin species. masterorganicchemistry.comnih.gov Several BVMOs have been identified and engineered for synthetic applications, including cyclohexanone monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO). masterorganicchemistry.com The use of recombinant whole-cell systems, such as E. coli expressing a specific monooxygenase, is a common strategy to overcome challenges related to cofactor dependency and enzyme stability. researchgate.net These biocatalytic systems have been successfully applied to a variety of substituted cyclohexanones, demonstrating their potential for producing chiral lactones. researchgate.net

Enzymatic Hydroxylation and Allylic Oxidation using P450 BM3 Variants

Cytochrome P450 monooxygenases are versatile enzymes capable of catalyzing the oxidation of a wide range of organic molecules, primarily through the insertion of an oxygen atom into C-H and C=C bonds. nih.govnrochemistry.com P450 BM3, originating from Bacillus megaterium, is a particularly high-activity monooxygenase that has been extensively studied and engineered for various biocatalytic applications. nih.govwikipedia.org

Through techniques like directed evolution and site-directed mutagenesis, numerous variants of P450 BM3 have been created with altered substrate specificity and selectivity. nih.govddugu.ac.in These engineered enzymes can catalyze challenging reactions such as the selective hydroxylation of unactivated aliphatic C-H bonds and the allylic oxidation of olefins. wikipedia.orgpurechemistry.org While wild-type P450 BM3 has a preference for fatty acids, variants have been developed that can hydroxylate diverse substrates, including steroids, aromatic compounds, and drug molecules. ddugu.ac.inpurechemistry.orgorganic-chemistry.org The application of these variants to a substrate like this compound could potentially lead to hydroxylation at various positions on the cyclohexane (B81311) ring or the isopropyl group, or allylic oxidation if an unsaturated derivative were used. The regioselectivity would be dictated by the specific mutations within the enzyme's active site. wikipedia.orgorganic-chemistry.org

Site-Selective Aliphatic C-H Bond Oxidation

Achieving site-selective oxidation of specific C-H bonds in a complex molecule is a significant goal in synthetic chemistry. For this compound, which contains primary, secondary, and tertiary C-H bonds, this presents a considerable challenge. Research has focused on developing metal-based catalysts that can direct oxidation to a desired position.

Iron and manganese complexes are often used to catalyze C-H hydroxylation with oxidants like hydrogen peroxide. nih.gov The selectivity of these reactions can be influenced by electronic and steric factors. Generally, electron-rich tertiary C-H bonds are oxidized preferentially over secondary and primary bonds. acs.org Therefore, the tertiary C-H bond on the isopropyl group of this compound would be a likely target for oxidation with such systems. Furthermore, novel strategies have emerged that utilize supramolecular catalysts in fluorinated alcohol solvents. These systems can direct oxidation to specific sites on an aliphatic chain through non-covalent interactions (the solvophobic effect), offering a way to override intrinsic reactivity patterns and achieve oxidation at otherwise less reactive positions.

| Catalyst Type | Typical Metal Center | Oxidant | Selectivity Principle | Reference |

|---|---|---|---|---|

| PDP-type Complexes | Iron (Fe) | H2O2 | Electronic/Steric: Favors electron-rich 3° C-H bonds | acs.org |

| Non-heme Complexes | Manganese (Mn) | H2O2 | Tuning of ligand sterics and electronics | |

| Supramolecular (e.g., Mn(mcp)-RS2) | Manganese (Mn) | H2O2 | Substrate binding via solvophobic effect in fluorinated alcohols |

Rearrangement and Cleavage Reactions

Beyond oxidation, the carbocyclic framework of this compound and its derivatives can undergo skeletal rearrangements and cleavage reactions, leading to fundamentally different molecular structures.

One of the most important rearrangements for cyclic ketones is the Beckmann rearrangement , which transforms a ketoxime into a lactam (a cyclic amide). acs.org The oxime of this compound, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), would undergo rearrangement to yield a substituted ε-caprolactam. nih.govacs.org The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the carbon group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate that is subsequently trapped by water. alfa-chemistry.com

Another significant transformation is the Favorskii rearrangement , which occurs on α-halo ketones in the presence of a base, typically resulting in ring contraction. wikipedia.org If this compound were to be halogenated at the C2 position, the resulting α-halo ketone could undergo this rearrangement. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide or hydroxide). ddugu.ac.inwikipedia.org This process would convert the six-membered ring of 2-halo-3-isopropylcyclohexanone into a five-membered ring, yielding a derivative of isopropylcyclopentanecarboxylic acid. audreyli.com

Cleavage reactions of cyclohexanones can be initiated photochemically. Upon UV irradiation, cyclohexanone undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (α-cleavage). uci.edu This generates an acyl-alkyl diradical intermediate. This highly reactive intermediate can then follow several pathways, including decarbonylation (loss of carbon monoxide) to form hydrocarbon products or intramolecular hydrogen transfer to yield an unsaturated open-chain aldehyde (e.g., 5-hexenal (B1605083) from cyclohexanone). uci.edu For this compound, this photochemical cleavage would lead to more complex diradical intermediates and a mixture of subsequent products.

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an amide. chem-station.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org For cyclic oximes, this rearrangement results in the formation of a lactam, a cyclic amide, through ring expansion. chem-station.comwikipedia.org The archetypal example of this reaction is the industrial synthesis of ε-caprolactam from cyclohexanone oxime, a crucial precursor to Nylon 6. chem-station.comwikipedia.org

The mechanism of the Beckmann rearrangement is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group to the nitrogen atom, in a concerted step with the departure of the water molecule. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This migration results in the formation of a nitrilium ion, which is then attacked by water. Subsequent tautomerization of the resulting imidic acid yields the final amide or lactam. masterorganicchemistry.com

In the case of the oxime of this compound, an unsymmetrical ketoxime, the regioselectivity of the rearrangement is a key consideration. The migratory aptitude of the alkyl groups attached to the oxime carbon generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. This is attributed to the ability of the migrating group to stabilize the positive charge that develops during the transition state of the migration.

For this compound oxime, two possible lactam products can be formed, depending on which carbon atom migrates. The migratory preference is dictated by the stereochemistry of the oxime, specifically which alkyl group is anti-periplanar to the hydroxyl group. wikipedia.org However, under acidic conditions, E/Z isomerization of the oxime can occur, leading to a mixture of products. chem-station.com The group with the higher migratory aptitude is more likely to rearrange. In this instance, the more substituted carbon (C2, bearing the isopropyl group at C3) would be expected to migrate in preference to the less substituted carbon (C6), leading to the formation of 3-isopropyl-azepan-2-one as the major product.

Table 1: Potential Products of the Beckmann Rearrangement of this compound Oxime

| Migrating Group | Product |

|---|---|

| C2 (more substituted) | 3-Isopropyl-azepan-2-one |

Pyrolysis and Thermal Fragmentation Pathways in Cyclohexanone Systems

The pyrolysis of cyclic ketones typically initiates with the homolytic cleavage of a carbon-carbon bond, often the weakest bond in the ring, to form a diradical intermediate. For cyclohexanones, the initial ring-opening is a key step, followed by a cascade of reactions including intramolecular hydrogen transfers, decarbonylation, and further fragmentation.

In the case of a substituted cyclohexanone like this compound, the presence of the isopropyl group can influence the initial bond cleavage and subsequent fragmentation pathways. The C-C bond adjacent to the carbonyl group is often a point of initial cleavage. The stability of the resulting radical intermediates plays a crucial role in determining the major fragmentation pathways.

Based on studies of related terpenoid ketones, the following fragmentation pathways can be postulated for this compound:

Decarbonylation: Loss of a molecule of carbon monoxide to form a five-membered ring radical, which can then undergo further reactions.

Retro-Diels-Alder type reactions: If unsaturation is present in the ring, this concerted pathway can lead to the formation of stable smaller molecules.

Cleavage of the isopropyl group: The bond connecting the isopropyl group to the cyclohexanone ring can cleave, leading to the formation of an isopropyl radical and a cyclohexanonyl radical.

The distribution of the final pyrolysis products is highly dependent on the reaction temperature, pressure, and the presence of any catalysts.

Nucleophilic and Conjugate Addition Reactions

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction. The stereochemical outcome of such additions is influenced by the steric hindrance imposed by the cyclohexane ring and its substituents. According to the Felkin-Anh model of nucleophilic addition to cyclic ketones, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. In the case of this compound, the conformation of the isopropyl group (axial or equatorial) will significantly impact the trajectory of the incoming nucleophile, leading to the formation of diastereomeric alcohol products.

When this compound is converted to its α,β-unsaturated analogue, 3-isopropyl-2-cyclohexen-1-one, it becomes susceptible to both direct (1,2) and conjugate (1,4) nucleophilic addition. The regioselectivity of the addition is largely dependent on the nature of the nucleophile.

Direct (1,2) Addition: "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly, yielding an allylic alcohol.

Conjugate (1,4) Addition: "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon of the enone system. This results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the 3-substituted cyclohexanone.

The stereoselectivity of conjugate addition to 3-isopropyl-2-cyclohexen-1-one is also a critical aspect. The approach of the nucleophile to the β-carbon is directed by the steric bulk of the existing substituents on the ring, leading to the preferential formation of one diastereomer over the other. Chiral auxiliaries or catalysts can be employed to achieve high levels of stereocontrol in these reactions. uvm.eduorganic-chemistry.orgnih.govyoutube.com

Table 2: Regioselectivity of Nucleophilic Addition to 3-Isopropyl-2-cyclohexen-1-one

| Nucleophile Type | Predominant Reaction | Product Type |

|---|---|---|

| Hard (e.g., Grignard) | 1,2-Addition | Allylic alcohol |

Multi-Component and Condensation Reactions (e.g., Hantzsch Reaction for Heterocycle Formation)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comrsc.org this compound can serve as a valuable ketone component in various MCRs for the synthesis of heterocyclic compounds.

One of the most well-known MCRs is the Hantzsch pyridine (B92270) synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com While the classical Hantzsch synthesis utilizes β-ketoesters, modifications of this reaction can accommodate cyclic ketones. In a modified Hantzsch-type reaction, this compound could react with an aldehyde and ammonia to form a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding pyridine-annulated system.

Another important MCR is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). rsc.orgmdpi.comresearchgate.netbeilstein-journals.org The use of cyclic β-dicarbonyl compounds in Biginelli-like reactions is well-documented. While this compound itself is not a β-dicarbonyl compound, its derivatives or related structures can participate in such reactions. For instance, the asymmetric Biginelli reaction has been successfully employed for the synthesis of optically active 6-isopropyl-3,4-dihydropyrimidines, highlighting the utility of isopropyl-substituted substrates in generating biologically relevant heterocyclic scaffolds. researchgate.net

These multi-component reactions offer an efficient and atom-economical route to a diverse range of heterocyclic compounds, where the isopropyl group of the starting this compound is incorporated into the final product, potentially influencing its biological activity and physical properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound oxime |

| ε-caprolactam |

| 3-Isopropyl-azepan-2-one |

| 7-Isopropyl-azepan-2-one |

| p-menthan-3-one (B150117) |

| 2-isopropyl-5-methylcyclohexanone |

| 3-isopropyl-2-cyclohexen-1-one |

Applications of 3 Isopropylcyclohexanone As an Organic Building Block

Role in Polymer and Monomer Synthesis

Beyond its use in constructing discrete complex molecules, 3-isopropylcyclohexanone is a precursor to monomers essential for producing advanced polymers like polyesters and polyamides. Through well-established chemical transformations, its cyclic structure is converted into lactones and lactams, which are the fundamental units for ring-opening polymerization.

Lactones are cyclic esters that can undergo ring-opening polymerization (ROP) to produce polyesters, a class of polymers with wide-ranging applications, including as biodegradable materials. The Baeyer-Villiger oxidation is a reliable and powerful reaction that converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgyoutube.com

When subjected to a Baeyer-Villiger oxidation, this compound is converted to the corresponding caprolactone (B156226) derivative, 4-isopropylcaprolactone. researchgate.net This reaction is often carried out using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or more environmentally benign systems using hydrogen peroxide and a solid catalyst. researchgate.netorganic-chemistry.org The resulting substituted lactone is a valuable monomer. Research has shown that using substituted cyclohexanones can lead to high selectivity and yield of the corresponding lactone, producing a monomer of suitable quality for polymerization. researchgate.net This 4-isopropylcaprolactone can then be polymerized through ROP to yield poly(4-isopropylcaprolactone), a polyester (B1180765) with properties influenced by the presence of the isopropyl side group. nih.govnih.govbohrium.com

Table 1: Baeyer-Villiger Oxidation of this compound

| Reactant | Reaction | Oxidant Example | Product | Polymer Class |

| This compound | Baeyer-Villiger Oxidation | m-CPBA | 4-Isopropylcaprolactone | Polyester |

Lactams are cyclic amides that serve as the monomers for the synthesis of polyamides, famously exemplified by Nylon 6, which is produced from caprolactam. rsc.org The key transformation to convert a cyclic ketone into a lactam is the Beckmann rearrangement. wikipedia.orgnih.gov

The process begins with the conversion of this compound to its corresponding oxime by reacting it with hydroxylamine. This oxime is then treated with a strong acid (e.g., sulfuric acid) or other reagents like tosyl chloride, which catalyzes the rearrangement. wikipedia.orgbeilstein-journals.org In this reaction, the carbon atom anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, expanding the ring and forming a substituted lactam, 4-isopropylcaprolactam. libretexts.org This lactam monomer can then undergo anionic ring-opening polymerization to produce a substituted polyamide, analogous to the production of Nylon 6 from caprolactam. rsc.orgmdpi.com The resulting polymer's properties, such as its melting point, solubility, and mechanical strength, are modified by the presence of the isopropyl group on the polymer backbone.

Table 2: Synthesis of Lactam Monomer from this compound

| Reactant | Step 1 (Reagent) | Intermediate | Step 2 (Reaction) | Product | Polymer Class |

| This compound | Hydroxylamine | This compound oxime | Beckmann Rearrangement | 4-Isopropylcaprolactam | Polyamide |

Synthetic Routes to Diverse Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry, and this compound provides a valuable scaffold for their synthesis. Its ketone functionality allows it to participate in condensation reactions to form fused ring systems, such as hydroquinolines and acridines.

The Friedländer synthesis is a classical and effective method for constructing quinoline (B57606) rings. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound. nih.govmdpi.com When this compound reacts with a 2-aminobenzaldehyde (B1207257) under acidic or basic catalysis, it undergoes an aldol-type condensation followed by cyclization and dehydration. The reaction results in the formation of a tetrahydro-hydroquinoline derivative, specifically 2-isopropyl-1,2,3,4-tetrahydroquinoline, where the cyclohexane (B81311) ring of the ketone becomes part of the newly formed heterocyclic system.

Similarly, acridine (B1665455) derivatives, which consist of three fused six-membered rings containing one nitrogen atom, can be synthesized using reactions that employ cyclic ketones. While the Bernthsen synthesis of acridines typically uses diphenylamine (B1679370) and a carboxylic acid, related cyclization strategies can involve cyclohexanone (B45756) derivatives. nih.gov By reacting this compound with appropriate aromatic amines under conditions that promote cyclization and aromatization, a 7-isopropyl-1,2,3,4-tetrahydroacridine can be formed. These heterocyclic products serve as core structures for the development of new therapeutic agents and other functional materials. researchgate.net

Table 3: Heterocycle Synthesis from this compound

| Target Heterocycle | Co-reactant | Reaction Name/Type | Product Example |

| Hydroquinoline | 2-Aminobenzaldehyde | Friedländer Synthesis | 2-Isopropyl-1,2,3,4-tetrahydroquinoline |

| Acridine | Anthranilic acid derivative | Condensation/Cyclization | 7-Isopropyl-1,2,3,4-tetrahydroacridine |

Contribution to Drug Discovery and Pharmaceutical Intermediates

This compound, a versatile cyclic ketone, serves as a valuable organic building block in the synthesis of various heterocyclic and spirocyclic compounds, which are scaffolds of significant interest in drug discovery. The reactivity of its ketone functional group allows for a range of chemical transformations, making it a suitable precursor for creating diverse molecular architectures for potential therapeutic applications. Research in this area has explored its utility in synthesizing compounds with potential anticonvulsant and antimicrobial properties, among others.

One of the key areas of investigation involves the use of this compound in multicomponent reactions to construct complex molecular frameworks in a single step. A notable example is the Gewald reaction, a well-established method for synthesizing polysubstituted 2-aminothiophenes. nih.govnih.gov While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general applicability of cyclic ketones suggests its potential as a starting material. The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.

Another significant application of cyclic ketones like this compound is in the synthesis of spirocyclic compounds. Spirooxindoles, for instance, are a class of compounds that have garnered considerable attention due to their presence in various natural products and their wide range of biological activities. beilstein-journals.orgurfu.ru The synthesis of these compounds often involves the reaction of an isatin (B1672199) derivative with a cyclic ketone. Although direct literature evidence for the use of this compound in these specific syntheses is scarce, the general reactivity of the cyclohexanone ring makes it a plausible candidate for creating novel spirooxindole derivatives with potential therapeutic value, particularly in the area of anticonvulsant agents. nih.govnih.gov

Furthermore, the cyclohexanone ring can be a precursor for the synthesis of other heterocyclic systems, such as pyrimidines. Pyrimidine derivatives are of immense importance in pharmaceutical chemistry, constituting the core structure of numerous drugs with a wide array of biological activities. nih.govnih.govgoogle.com The synthesis of pyrimidines can be achieved through various condensation reactions involving a 1,3-dicarbonyl compound or its equivalent, which can be conceptually derived from cyclic ketones like this compound.

While detailed research findings and specific data tables for pharmaceutical intermediates directly synthesized from this compound are not widely reported in the public domain, its structural features and chemical reactivity position it as a promising, albeit underexplored, building block in the field of medicinal chemistry. The principles of established synthetic methodologies for cyclohexanone derivatives provide a strong foundation for its potential application in the discovery and development of new pharmaceutical agents.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of 3-Isopropylcyclohexanone.

The analysis of ¹H and ¹³C NMR spectra is fundamental for confirming the molecular structure and determining the dominant conformation of this compound. The cyclohexanone (B45756) ring exists in a dynamic equilibrium between two chair conformations. Due to the steric bulk of the isopropyl group, the equilibrium is expected to overwhelmingly favor the conformer where this group occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions.

The key aspects of the NMR data analysis include:

Chemical Shifts: The electronic environment of each proton and carbon atom dictates its chemical shift. The protons alpha to the carbonyl group (at C2 and C6) are expected to be deshielded, appearing around 2.0-2.5 ppm. The proton on the carbon bearing the isopropyl group (H3) would also have a characteristic shift. In the ¹³C NMR spectrum, the carbonyl carbon (C1) is the most deshielded, typically appearing above 200 ppm.

Coupling Constants: The magnitude of the three-bond coupling constants (³J) between adjacent protons provides direct evidence for their dihedral angle relationship, which is crucial for conformational assignment. For the methine proton at C3, a large coupling constant (typically 8-12 Hz) with the adjacent axial protons would confirm its axial orientation, which in turn places the isopropyl substituent in the preferred equatorial position.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Spectrum Type | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| C1 | ¹³C | ~211.5 | Carbonyl carbon |

| C2 | ¹³C | ~48.9 | Methylene (B1212753) (CH₂) |

| C3 | ¹³C | ~46.2 | Methine (CH) |

| C4 | ¹³C | ~25.8 | Methylene (CH₂) |

| C5 | ¹³C | ~31.1 | Methylene (CH₂) |

| C6 | ¹³C | ~41.5 | Methylene (CH₂) |

| CH (isopropyl) | ¹³C | ~32.4 | Methine (CH) |

| CH₃ (isopropyl) | ¹³C | ~19.8 | Methyl (CH₃) |

| H2, H6 | ¹H | 2.0 - 2.5 | Multiplets |

| H3 | ¹H | ~1.8 | Multiplet, analysis of J-couplings reveals conformation |

| H4, H5 | ¹H | 1.5 - 2.0 | Multiplets |

| CH (isopropyl) | ¹H | ~1.6 | Multiplet (septet) |

| CH₃ (isopropyl) | ¹H | ~0.9 | Doublet |

For chiral molecules like this compound, determining the absolute configuration (R or S) is crucial. The NMR anisotropy method, often employing a chiral derivatizing agent (CDA), is a powerful technique for this purpose. nih.govresearchgate.net Since the ketone itself is not suitable for direct derivatization with common CDAs like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), a preliminary chemical modification is required.

The typical procedure involves the following steps:

Reduction: The ketone is reduced to the corresponding alcohol, 3-isopropylcyclohexanol. This reaction creates a new stereocenter at C1, resulting in a mixture of diastereomeric alcohols.

Derivatization: The alcohol mixture is separated and each diastereomer is reacted with both enantiomers of a CDA, for example, (R)- and (S)-MTPA chloride, to form diastereomeric esters.

¹H NMR Analysis: The ¹H NMR spectra of the resulting (R)-MTPA and (S)-MTPA esters are recorded and compared. The magnetically anisotropic phenyl group of the MTPA moiety creates a shielding/deshielding cone of influence. Protons located on one side of the MTPA plane in the molecule's preferred conformation will experience a shield (upfield shift), while those on the other side will be deshielded (downfield shift).

Configuration Assignment: By analyzing the differences in chemical shifts between the two diastereomeric esters (Δδ = δS - δR), the spatial arrangement of the protons relative to the MTPA's phenyl group can be deduced. This allows for the unambiguous assignment of the absolute configuration of the alcohol's stereocenters, which can then be correlated back to the absolute configuration of the parent ketone at C3. researchgate.net

Mass Spectrometry Techniques for Molecular Identification and Elucidation (e.g., ESI-HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with HRMS provide a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₆O), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, electron ionization (EI) is commonly used, which imparts significant energy to the molecule, causing it to fragment in a predictable manner. The fragmentation pattern of cyclic ketones is well-characterized. whitman.eduwhitman.edu For this compound, the major fragmentation pathways would likely include:

Alpha-Cleavage: The cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org

Loss of the Isopropyl Group: Cleavage of the bond at C3 can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a significant fragment ion.

Ring Cleavage: Complex rearrangements following the initial alpha-cleavage can lead to characteristic ions, such as a prominent peak at m/z 55, which is typical for saturated cyclohexanone systems. whitman.edu

Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 97 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage followed by loss of C₄H₉• |

| 69 | [C₄H₅O]⁺ | Further fragmentation/rearrangement |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment from cyclohexanone ring cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral GC, HPLC)

Since this compound is a chiral molecule, chromatographic methods are essential for separating its enantiomers and quantifying their relative amounts, known as the enantiomeric excess (ee).

Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating volatile enantiomers. This technique utilizes a capillary column coated with a chiral stationary phase (CSP). For ketones, CSPs based on derivatized cyclodextrins are commonly employed. sigmaaldrich.comchromtech.net.auhplc.sk The enantiomers of this compound interact diastereomerically with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantioseparation. It uses a column packed with a CSP, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) being particularly versatile and widely used for a broad range of compounds, including ketones. tandfonline.combohrium.comscas.co.jp The separation is achieved by passing a solution of the racemic mixture through the column with an appropriate mobile phase (often a mixture of alkanes and alcohols). The differential interaction between the enantiomers and the CSP leads to their separation. By integrating the peak areas from the chromatogram, the enantiomeric excess can be accurately determined.

Quantum Chemical and Molecular Modeling Approaches

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like this compound. eurjchem.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict various molecular characteristics.

Conformational Analysis: DFT is used to calculate the optimized geometries and relative energies of the possible conformers. For this compound, calculations would confirm that the chair conformation with the equatorial isopropyl group is significantly lower in energy (more stable) than the axial conformer, providing a quantitative measure of the conformational preference.

Prediction of Spectroscopic Data: DFT calculations can predict NMR chemical shifts with high accuracy. acs.orgnih.govnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, theoretical ¹H and ¹³C NMR spectra can be generated. acs.org Comparing these calculated spectra with experimental results is a robust method for verifying structural and conformational assignments.

Electronic Structure and Reactivity: DFT provides information on the molecule's electronic properties. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, highlighting the electron-rich (nucleophilic) region around the carbonyl oxygen and the electron-deficient (electrophilic) region at the carbonyl carbon.

Computational Studies of Reaction Mechanisms and Transition State Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous substituted cyclohexanones provides a robust framework for understanding the factors that govern their reactivity and stereoselectivity. These studies offer deep insights into transition state geometries, activation energies, and the non-covalent interactions that dictate reaction pathways.

A primary area of investigation for cyclic ketones is their reduction by hydride reagents, a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction—whether the hydride attacks from the axial or equatorial face of the cyclohexanone ring—is a classic problem in stereochemistry. Computational models have been instrumental in moving beyond empirical rules to a quantitative understanding of the underlying energetic factors.

A notable example is the computational investigation into the hydride reduction of 4-tert-butylcyclohexanone (B146137), a model system that, like this compound, features a bulky alkyl substituent that influences the conformational preferences and reactivity of the ring. Studies have employed DFT to map the potential energy surface of the reduction reaction, identifying and characterizing the crucial transition states for both axial and equatorial hydride attack. acs.org

These computational analyses typically consider the chair conformation of the cyclohexanone ring, which is the most stable ground-state geometry. However, more sophisticated models also account for the role of higher-energy conformers, such as the twist-boat conformation, which can become relevant in the transition state. acs.org By calculating the Gibbs free energies of activation (ΔG‡) for the different attack trajectories, researchers can predict the major product of the reaction with a high degree of accuracy.

For instance, in the reduction of 4-tert-butylcyclohexanone with a small hydride reagent like lithium aluminum hydride (LiAlH₄), computational studies have quantified the energetic preference for axial attack. acs.org This preference is rationalized by analyzing the transition state structures. Equatorial attack leads to greater torsional strain in the transition state, as the incoming hydride eclipses the C-H bonds at the adjacent C2 and C6 positions. libretexts.org In contrast, axial attack proceeds through a transition state that avoids these eclipsing interactions, resulting in a lower activation barrier. acs.org

The table below presents data from a computational study on the reduction of a model cyclohexanone, illustrating the calculated energy differences between competing transition states.

| Transition State | Description | Relative Gibbs Free Energy of Activation (ΔΔG‡) in kcal/mol |

| TS-Axial | Hydride attack on the axial face of the chair conformer | 0.0 (Reference) |

| TS-Equatorial | Hydride attack on the equatorial face of the chair conformer | +1.1 |

| TS-Twist-Boat (pro-equatorial) | Hydride attack leading to the equatorial alcohol via a twist-boat conformer | +2.0 |

| TS-Twist-Boat (pro-axial) | Hydride attack leading to the axial alcohol via a twist-boat conformer | +5.0 |

Data is illustrative and based on computational studies of analogous cyclohexanone systems. acs.org

These computational findings not only corroborate experimental observations but also provide a detailed energetic and geometric picture of the reaction pathway that is inaccessible through experimental means alone. The insights gained from these studies on model systems are directly applicable to predicting and understanding the behavior of this compound in similar reactions. The size and conformational influence of the isopropyl group would be expected to modulate the energies of the respective transition states, but the fundamental principles of minimizing steric and torsional strain would continue to dictate the stereochemical outcome.

Future Directions and Emerging Research Avenues for 3 Isopropylcyclohexanone

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing for compounds like 3-isopropylcyclohexanone lies in the adoption of green chemistry principles. innoget.compatsnap.com A primary goal is the development of synthetic routes that are not only efficient in yield but also in minimizing waste, a concept encapsulated by the principle of atom economy. acs.orgjocpr.comwikipedia.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org Traditional multi-step syntheses often generate significant chemical waste, leading to low atom economy. pnas.org

Future research will likely focus on designing catalytic processes that maximize the incorporation of all starting materials into the this compound structure. jocpr.com This involves moving away from stoichiometric reagents that are consumed in the reaction and generate byproducts, towards catalytic systems that can facilitate transformations with high selectivity and can be regenerated and reused. yedarnd.com Methodologies such as continuous flow synthesis are also being explored to enhance efficiency, safety, and scalability while reducing solvent usage and energy consumption. rsc.orgresearchgate.net The development of solvent-free reaction conditions, for instance, represents a significant step towards more sustainable chemical production. rsc.org

| Metric | Hypothetical Traditional Pathway (e.g., Stoichiometric Oxidation) | Future Sustainable Pathway (e.g., Catalytic Aerobic Oxidation) |

|---|---|---|

| Reactants | Cyclohexanol + Stoichiometric Oxidant (e.g., CrO₃) + Acid | Cyclohexanol + O₂ (from air) |

| Catalyst/Reagent Usage | Large excess of heavy metal oxidant required. | Small quantity of a recyclable, non-toxic catalyst. |

| Byproducts | Significant hazardous metal waste (e.g., Cr³⁺ salts), water. | Water is the only major byproduct. |

| Atom Economy | Low (significant mass from oxidant and acid is not in the product). | High (approaching 100%, as O₂ is the co-reactant and water is the only byproduct). |

| Environmental Impact | High (toxic waste, difficult disposal). | Low (benign byproduct, catalyst recyclability). |

Exploration of Novel Biocatalytic and Enzymatic Transformations

Biocatalysis, the use of natural catalysts like enzymes, is a rapidly expanding field that offers highly selective and environmentally friendly alternatives to traditional chemical methods. acs.orgresearchgate.net For this compound, future research will explore the use of enzymes for both its synthesis and its further transformation into valuable chiral molecules. Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents. researchgate.net